molecular formula C21H19N5O2S B2416030 N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1257547-75-3

N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2416030
CAS RN: 1257547-75-3
M. Wt: 405.48
InChI Key: CLJDWMCCUMGXTQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a triazole ring, a thiazole ring, and a carboxamide group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as NMR and IR spectroscopy, as well as elemental analysis . These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would likely be determined using a variety of analytical techniques .

Scientific Research Applications

Synthesis Techniques

  • A study by Bonacorso et al. (2015) presents a novel synthesis method for 1H-1,2,3-triazole derivatives like rufinamide, which could potentially be applicable to synthesizing N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (Bonacorso et al., 2015).

Heterocyclic Compound Synthesis

  • Bekircan et al. (2015) explored the synthesis of triazole-based heterocyclic compounds and their lipase and α-glucosidase inhibition, which could be relevant for the study of the mentioned compound (Bekircan et al., 2015).

Structure and Analysis

  • Alotaibi et al. (2018) conducted a study on a structurally similar triazole compound, focusing on its synthesis and structure elucidation, which might provide insights into similar analyses for the compound (Alotaibi et al., 2018).

Molecular Interactions

  • Ahmed et al. (2020) examined the molecular interactions in triazole derivatives, which could be applicable to understanding the interactions of this compound (Ahmed et al., 2020).

Electronic and Spectroscopic Analysis

  • Beytur and Avinca (2021) focused on the electronic and spectroscopic analysis of triazole derivatives, which could be relevant for similar analyses of the compound (Beytur & Avinca, 2021).

Antibacterial and Antifungal Activities

  • Vo (2020) explored the antibacterial and antifungal activities of triazole compounds, which might be relevant for assessing the biological activities of the compound (Vo, 2020).

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific structure and the biological system in which it is used .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and the conditions under which it is used . It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications . This could include further studies to optimize its synthesis, understand its mechanism of action, and evaluate its efficacy and safety in biological systems .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-14-19(20(27)22-12-16-10-6-7-11-18(16)28-2)24-25-26(14)21-23-17(13-29-21)15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJDWMCCUMGXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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